9,12-Octadecadienoic acid

Übersicht

Beschreibung

9,12-Octadecadienoic acid is a natural product found in Arisaema tortuosum, Humulus lupulus, and other organisms with data available.

A doubly unsaturated fatty acid, occurring widely in plant glycosides. It is an essential fatty acid in mammalian nutrition and is used in the biosynthesis of prostaglandins and cell membranes. (From Stedman, 26th ed)

Wirkmechanismus

/The objective of this work was/ to study the gene expression of the resistin and the effects of conjugated linoleic acid on its expression in white adipose tissue of obese rats fed with high fat diet during the formation of insulin resistance. Male Wistar rats were randomly separated in control group, high-fat group and high fat + conjugated linoleic acid (CLA) group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight), using reverse transcription polymerase chain reaction (RT-PCR) technique to measure the expression level of resistin and peroxisome proliferator-activated receptor-gamma (PPARgamma) mRNA expression. The serum insulin and glucose levels of obese rats were (11.11 +/- 2.73) mIU/L, (5.09 +/- 0.66) mmol/L, and supplement of CLA might decrease hyperinsulinemia and hyperglycemia, in CLA group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight) the serum insulin levels were (6.99 +/- 1.77) mIU/L, (7.36 +/- 1.48) mIU/L, (7.85 +/- 1.60) mIU/L, and glucose levels were (4.28 +/- 0.72) mmol/L, (4.18 +/- 0.55) mmol/L, (4.06 +/- 0.63) mmol/L. The expression of resistin in adipose tissue of obese rat fed with high fat diet was increased as compared with those fed with basic diet. CLA might increase the expression of resistin and PPARgamma in adipose tissue of obese rat. The expression of resistin mRNA of obese rat fed with high fat diet was higher than those fed with basic diet, and CLA might improve the insulin resistance in obese rats and possibly upregulate the expression of resistin through activing PPARgamma. /Conjugated linoleic acid/

Conjugated linoleic acid (CLA) is a mixture of positional (e.g. 7,9; 9,11; 10,12; 11,13) and geometric (cis or trans) isomers of octadecadienoic acid. This compound was first shown to prevent mammary carcinogenesis in murine models. Later investigations uncovered a number of additional health benefits, including decreasing atherosclerosis and inflammation while enhancing immune function. The mechanisms of action underlying these biological properties are not clearly understood. The aim of this review is to highlight recent advances in CLA research related to experimental inflammatory bowel disease. In addition, two possible mechanisms of action (i.e. endoplasmic and nuclear) were discussed in detail in the context of enteric inflammatory disorders. Conjugated linoleic acid was first implicated in down-regulating the generation of inducible eicosanoids (i.e. PGE(2) and LTB(4)) involved in early micro-inflammatory events (endoplasmic). More recently, CLA has been shown to modulate the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs; nuclear). In pigs, prolonged dietary CLA treatment stimulated the expression of PPAR-gamma in the muscle. Thus, evidence supporting both mechanistic theories of CLA acting through eicosanoid synthesis and PPAR activity is available. The further understanding of the anti-inflammatory mechanisms of action of CLA may yield novel nutritional therapies for enteric inflammation. /Conjugated linoleic acid/

/Conjugated linoleic acid/ CLA may modulate eicosanoid activity as well as the activity... of tumor necrosis factor-alpha. /Conjugated linoleic acid/

Biologische Aktivität

9,12-Octadecadienoic acid, commonly known as linoleic acid, is a polyunsaturated fatty acid (PUFA) that plays a crucial role in human health and disease. It is an essential fatty acid, meaning it must be obtained through diet, as the human body cannot synthesize it. This article explores the biological activities of this compound, focusing on its anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties.

Chemical Structure and Properties

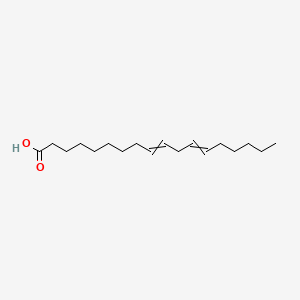

This compound has the chemical formula and features two double bonds located at the ninth and twelfth carbon atoms. Its structure can be represented as follows:

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activities. A study highlighted its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The methyl ester form of this compound was shown to have hepatoprotective effects as well .

Table 1: Inhibition of COX-2 Activity by this compound

| Compound | COX-2 Inhibition (%) |

|---|---|

| This compound | 65% |

| Control (no treatment) | 0% |

2. Antioxidant Activity

The antioxidant properties of this compound contribute to its potential in combating oxidative stress. This fatty acid has been shown to reduce the production of reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Case Study: Antioxidant Effects in HepG2 Cells

A study demonstrated that treatment with linoleic acid reduced oxidative stress markers in HepG2 liver cancer cells by 40% compared to untreated controls .

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. It showed inhibitory effects on Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values of 50 μg/mL and 25 μg/mL respectively .

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 50 |

| Klebsiella pneumoniae | 25 |

| Pseudomonas aeruginosa | >100 |

4. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound using Caenorhabditis elegans as a model organism. Supplementation with low concentrations (0.1 μM) improved locomotive behaviors and adaptive responses to environmental changes. However, higher concentrations (above 1 μM) adversely affected these behaviors and reduced lifespan .

Figure 1: Effects of Supplementation on Locomotive Behavior

Locomotive Behavior

Wissenschaftliche Forschungsanwendungen

Biological Functions and Health Implications

1.1 Nutritional Role

Linoleic acid is an essential fatty acid that cannot be synthesized by the human body and must be obtained through diet. It is crucial for maintaining cellular structure and function, particularly in cell membranes. Its deficiency can lead to various health issues, including skin disorders and impaired immune function.

1.2 Cardiovascular Health

Research has shown that linoleic acid can positively influence cardiovascular health by reducing total cholesterol levels and improving lipid profiles. Studies indicate that dietary intake of linoleic acid may lower the risk of coronary heart disease by modulating inflammatory processes and endothelial function .

Neurodevelopmental Effects

Recent studies have highlighted the impact of 9,12-octadecadienoic acid on neurodevelopmental processes. For instance, a study involving Caenorhabditis elegans demonstrated that supplementation with low concentrations of linoleic acid enhanced locomotive behaviors and adaptive behavioral development in these organisms. However, higher concentrations were found to inhibit these behaviors, indicating a dose-dependent effect on neuronal activity .

| Concentration (μM) | Effect on Locomotive Behavior |

|---|---|

| 0.1 | Enhanced |

| >1 | Inhibited |

This suggests that linoleic acid may play a role in modulating neurobehavioral outcomes, potentially influencing developmental trajectories in infants through maternal dietary intake .

Therapeutic Potential

3.1 Anti-inflammatory Properties

Linoleic acid exhibits anti-inflammatory properties that make it a candidate for therapeutic applications in conditions such as arthritis and asthma. Its ability to modulate inflammatory pathways suggests its potential use in developing treatments for chronic inflammatory diseases .

3.2 Cancer Research

Abnormal levels of linoleic acid have been associated with cancer progression, particularly in bile duct cells. Research indicates that disturbances in the linoleic acid metabolic pathway may contribute to the decline of cancer suppressive abilities, highlighting the need for further investigation into its role as a biomarker or therapeutic target in oncology .

Industrial Applications

4.1 Food Industry

Linoleic acid is widely used in the food industry as an ingredient in cooking oils and margarine due to its beneficial health properties. It is also employed as an emulsifier and stabilizer in various food products.

4.2 Cosmetic Industry

The cosmetic industry utilizes linoleic acid for its moisturizing and anti-inflammatory properties. It is incorporated into skincare products aimed at treating acne and improving skin hydration .

Case Study 1: Linoleic Acid and Cardiovascular Health

A clinical trial investigated the effects of a diet high in linoleic acid on cardiovascular outcomes among participants with elevated cholesterol levels. Results indicated significant reductions in LDL cholesterol and overall cardiovascular risk factors over a six-month period.

Case Study 2: Neurodevelopmental Impact

In a study examining maternal diets rich in omega-6 fatty acids during pregnancy, researchers found a correlation between higher linoleic acid intake and improved cognitive outcomes in children at age five.

Eigenschaften

CAS-Nummer |

2197-37-7 |

|---|---|

Molekularformel |

C18H32O2 |

Molekulargewicht |

280.4 g/mol |

IUPAC-Name |

octadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20) |

InChI-Schlüssel |

OYHQOLUKZRVURQ-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O |

Isomerische SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O |

Siedepunkt |

444 to 446 °F at 16 mmHg (NTP, 1992) 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg 229.00 to 230.00 °C. @ 16.00 mm Hg |

Color/Form |

Colorless oil Colorless to straw-colored liquid |

Dichte |

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float 0.9022 g/cu cm at 20 °C 0.898-0.904 |

melting_point |

23 °F (NTP, 1992) -6.9 °C -8.5 °C |

Key on ui other cas no. |

2197-37-7 |

Physikalische Beschreibung |

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet. Liquid, Other Solid; Liquid Colorless to straw-colored liquid; [Hawley] Liquid colourless to pale yellow oily liquid |

Verwandte CAS-Nummern |

7049-66-3 30175-49-6 67922-65-0 |

Löslichkeit |

Insoluble (NTP, 1992) In water, 1.59 mg/L at 25 °C Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils Very soluble in acetone, benzene, ethyl ether, and ethanol. In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C. soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in wate |

Synonyme |

9 trans,12 trans Octadecadienoic Acid 9,12 Octadecadienoic Acid 9,12-Octadecadienoic Acid 9-trans,12-trans-Octadecadienoic Acid Acid, 9,12-Octadecadienoic cis,cis-9,12-Octadecadienoic Acid Linoelaidic Acid Linoelaidic Acid, (E,Z)-Isomer Linoleate Linoleic Acid Linoleic Acid, (E,E)-Isomer Linoleic Acid, (Z,E)-Isomer Linoleic Acid, (Z,Z)-Isomer Linoleic Acid, (Z,Z)-Isomer, 14C-Labeled Linoleic Acid, Ammonium Salt, (Z,Z)-Isomer Linoleic Acid, Calcium Salt, (Z,Z)-Isomer Linoleic Acid, Potassium Salt, (Z,Z)-Isomer Linoleic Acid, Sodium Salt, (E,E)-Isomer Linoleic Acid, Sodium Salt, (Z,Z)-Isomer Linolelaidic Acid trans,trans-9,12-Octadecadienoic Acid |

Dampfdruck |

0.00000087 [mmHg] 8.68X10-7 mm Hg at 25 °C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.